Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2490400-50-3
VCID: VC4667022
InChI: InChI=1S/C8H5BrN2O2.Na/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7;/h1-4H,(H,12,13);/q;+1/p-1
SMILES: C1=CC2=NC=C(N2C(=C1)Br)C(=O)[O-].[Na+]
Molecular Formula: C8H4BrN2NaO2
Molecular Weight: 263.026

Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 2490400-50-3

Cat. No.: VC4667022

Molecular Formula: C8H4BrN2NaO2

Molecular Weight: 263.026

* For research use only. Not for human or veterinary use.

Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate - 2490400-50-3

Specification

CAS No. 2490400-50-3
Molecular Formula C8H4BrN2NaO2
Molecular Weight 263.026
IUPAC Name sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C8H5BrN2O2.Na/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7;/h1-4H,(H,12,13);/q;+1/p-1
Standard InChI Key MJFQMNWLWKQUBV-UHFFFAOYSA-M
SMILES C1=CC2=NC=C(N2C(=C1)Br)C(=O)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring. The bromine atom at the 5-position introduces steric and electronic effects that influence reactivity, while the sodium carboxylate group at the 3-position enhances water solubility. The molecular formula is C₈H₄BrN₂O₂Na, with a calculated molecular weight of 267.03 g/mol. Key structural features include:

  • Imidazo[1,2-a]pyridine core: Provides a planar, aromatic system conducive to π-stacking interactions in biological targets.

  • Bromine substituent: Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) and modulates electronic properties.

  • Sodium carboxylate: Improves aqueous solubility, making the compound suitable for in vivo studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₄BrN₂O₂NaCalculated
Molecular Weight267.03 g/molCalculated
Solubility (H₂O)>50 mg/mL (predicted)Estimated
logP (Partition Coefficient)-0.85 (predicted)Estimated

Spectroscopic Characterization

  • NMR Spectroscopy: The proton NMR spectrum of analogous compounds (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) shows distinct signals for the imidazo[1,2-a]pyridine protons (δ 7.8–8.6 ppm) and the carboxylate group (δ 3.9–4.2 ppm for ester methyl). For the sodium salt, the carboxylate proton signal is absent, replaced by a broad peak corresponding to the sodium counterion.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) of related derivatives confirms the molecular ion peak at m/z 266.94 (M⁻⁻).

Synthesis and Derivative Preparation

Synthetic Routes

The sodium salt is typically synthesized via saponification of its ester precursor (e.g., methyl or ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate) under basic conditions:

  • Ester Hydrolysis:

    • Reagents: Aqueous NaOH or KOH.

    • Conditions: Reflux in ethanol/water (1:1) for 6–12 hours.

    • Mechanism: Nucleophilic acyl substitution, yielding the carboxylate salt.

  • Alternative Route: Direct carboxylation of 5-bromoimidazo[1,2-a]pyridine using CO₂ under palladium catalysis, though this method is less common .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Ester Saponification85–92>98Scalability
Direct Carboxylation60–70>95Fewer steps

Derivative Synthesis

The sodium carboxylate serves as a versatile intermediate for further functionalization:

  • Amidation: Reacted with primary amines to form carboxamides, enhancing blood-brain barrier penetration.

  • Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups, diversifying the compound’s pharmacological profile .

Biological Activities and Mechanisms

Kinase Inhibition

Structural analogs (e.g., HS-173, derived from ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) exhibit potent PI3Kα inhibition (IC₅₀ = 6.3 nM). The sodium carboxylate’s ionic nature improves solubility, enhancing target engagement in cellular assays.

Anticancer Activity

  • In Vitro Cytotoxicity: Derivatives show IC₅₀ values of 1.3–9.1 µM against HepG2 (hepatocellular carcinoma) and MIA PaCa-2 (pancreatic cancer) cell lines.

  • Mechanism: Apoptosis induction via caspase-3/7 activation and suppression of epithelial-mesenchymal transition (EMT).

Table 3: Anticancer Activity of Analogous Compounds

Cell LineIC₅₀ (µM)Mechanism
HepG22.1 ± 0.3Caspase-3/7 activation
MIA PaCa-24.8 ± 0.6EMT suppression

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: High aqueous solubility (>50 mg/mL) facilitates rapid absorption in preclinical models.

  • Metabolism: Hepatic cytochrome P450 (CYP3A4) mediates oxidative degradation, producing inactive metabolites.

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.

  • Subchronic Toxicity: No significant hepatotoxicity at 50 mg/kg/day over 28 days.

Applications in Drug Development

PI3K/Akt Pathway Inhibitors

The sodium salt’s improved solubility makes it a candidate for oral formulations targeting PI3K-driven cancers. Preclinical studies suggest synergy with paclitaxel in breast cancer models.

Antibacterial Agents

While direct evidence is lacking, structurally related imidazo[1,2-a]pyridines exhibit Gram-positive antibacterial activity (MIC = 2–8 µg/mL) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator